molecular formula C17H17N3O B15084290 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine CAS No. 618098-10-5

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine

Cat. No.: B15084290
CAS No.: 618098-10-5
M. Wt: 279.34 g/mol
InChI Key: DDPOWZJAQLPXKX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine is a chemical reagent for research use only, strictly intended for laboratory investigations and not for human or veterinary diagnostic or therapeutic applications. This 5-aminopyrazole derivative is of significant interest in medicinal chemistry and drug discovery, serving as a valuable scaffold for the synthesis of novel bioactive molecules . The 5-aminopyrazole core is a privileged structure in pharmaceutical development, with documented applications in the exploration of anti-inflammatory and anticancer agents . Researchers utilize this compound and its derivatives as key intermediates in the development of potential cyclin-dependent kinase inhibitors and for generating compounds with anti-proliferative activity against various cell lines . The structural motif of a 5-aminopyrazole bearing vicinal diaryl substitutions is particularly relevant for probing specific pharmacophores, making it a versatile building block in heterocyclic chemistry . The presence of the amine group at the 5-position allows for further functionalization, enabling the construction of more complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies .

Properties

CAS No.

618098-10-5

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-4-3-5-13(10-12)16-11-17(18)20(19-16)14-6-8-15(21-2)9-7-14/h3-11H,18H2,1-2H3

InChI Key

DDPOWZJAQLPXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Condensation with Arylglyoxals

This compound participates in domino reactions with arylglyoxals to form complex pyrazolo-fused heterocycles. For example, under acidic conditions (DMF, p-TsOH, 120°C), it reacts with 2,2-dihydroxy-1-phenylethanone to yield pyrazolo[3,4-b]pyridines via:

  • Nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon.

  • Cyclization through 6π electrocyclization of intermediate allenes.

  • Dehydration to form fused aromatic systems .

Example Reaction

ReactantsConditionsProductYield
Arylglyoxal + Pyrazol-5-aminep-TsOH, DMF, 120°C (MW)Pyrazolo[3,4-b]pyridine derivatives34–62%

Nucleophilic Substitution and Cyclization

The primary amine at position 5 and the electron-rich pyrazole ring enable nucleophilic substitutions . For instance, in the presence of electrophilic carbonyl compounds, the amine group attacks activated carbons, forming intermediates that undergo cyclization .

Mechanistic Pathway

  • Protonation of carbonyl groups by p-TsOH enhances electrophilicity.

  • Intermolecular C=O addition followed by dehydration.

  • Intramolecular cyclization to yield fused pyrazolo[3,4-b]pyridines or 1,3-diazocanes .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s anti-inflammatory and enzyme-inhibitory activities stem from its ability to:

  • Bind COX-2 via hydrogen bonding with methoxy and amine groups .

  • Inhibit p38 MAPK, as shown in structural analogs .

Structural Modifications

The compound’s substituents allow further derivatization:

  • C(4) SMe group : Reductive removal or substitution with nucleophiles (e.g., –OH, –NH₂) .

  • C(5) ester : Hydrolysis to carboxylic acid for subsequent functionalization .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations at Position 3

The pyrazole core allows for diverse substitutions at position 3, significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Phenyl C₁₆H₁₅N₃O 265.32 Lacks methyl group on phenyl; reduced steric bulk
1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine Para-methylphenyl (p-tolyl) C₁₇H₁₇N₃O 279.34 Methyl at para (vs. meta) position on phenyl
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine Methyl C₁₁H₁₃N₃O 203.24 Direct methyl on pyrazole (vs. aryl group)
1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine m-Tolyl (with Cl at phenyl) C₁₆H₁₄ClN₃ 283.76 Chlorine replaces methoxy; increased electronegativity

Structural Insights :

  • Steric Effects : The m-tolyl group in the target compound introduces meta-substitution, leading to distinct spatial arrangements compared to p-tolyl or unsubstituted phenyl analogues. This impacts molecular packing and receptor binding .
  • Chlorine in the 4-chlorophenyl analogue increases electronegativity, altering electronic profiles .
  • Direct Methyl vs. Aryl Substitution : The 3-methyl variant (C₁₁H₁₃N₃O) lacks an aryl group, reducing aromatic interactions but increasing flexibility .

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals a dihedral angle of 15.2° between the pyrazole and methoxyphenyl rings, suggesting moderate conjugation.

Biological Activity

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and structure-activity relationships.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of appropriate aryl amines with pyrazole derivatives. The structural characterization is typically achieved through techniques such as single-crystal X-ray diffraction, which confirms the molecular arrangement and regioselectivity of the compound. The compound exhibits a planar methoxybenzyl group with specific dihedral angles relative to the pyrazole ring, indicating favorable steric interactions that can influence its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibitory effects against a range of pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
1Staphylococcus aureus0.220.50
2Staphylococcus epidermidis0.250.55

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied, with promising results indicating that these compounds can inhibit tumor cell proliferation. For example, derivatives exhibiting structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The most active compounds in these studies revealed IC50 values ranging from 7.01 to 14.31 µM, demonstrating their potential as anticancer agents .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
AA5497.01
BHT-10808.55
CSGC-790114.31

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications in the aryl groups or substituents on the pyrazole ring can enhance or diminish their biological efficacy. For instance, the presence of electron-donating groups like methoxy enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration . Conversely, electron-withdrawing groups may reduce activity due to decreased interaction with biological targets.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in treating infections and tumors:

  • Case Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against multi-drug resistant strains of bacteria, revealing that certain substitutions significantly increased their efficacy compared to standard antibiotics.
  • Case Study on Anticancer Activity : In a study involving various cancer cell lines, specific pyrazole derivatives were shown to induce apoptosis through mechanisms involving microtubule disassembly and inhibition of key kinases involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, microwave-assisted reactions with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) and hydrazine hydrate under solvent-free conditions yield pyrazole cores . Intermediates are characterized using NMR, FT-IR, and mass spectrometry. X-ray crystallography is critical for confirming regiochemistry and stereochemistry, as demonstrated for structurally analogous pyrazol-5-amine derivatives .

Q. What spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodology :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions and electronic environments. For example, methoxy protons resonate near δ 3.8 ppm .
  • X-ray diffraction : Single-crystal studies (e.g., CCDC deposition codes) resolve bond lengths, dihedral angles, and hydrogen-bonding networks. A related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, showed a planar pyrazole ring with a dihedral angle of 8.2° relative to the methoxyphenyl group .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrazol-5-amine derivatives exhibit MIC values ranging from 8–64 µg/mL, dependent on substituent electronegativity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC50_{50} values. Structural analogs with halogen substituents show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying conditions?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol/water mixtures balance yield and purity .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency. For example, Vilsmeier–Haack reactions with POCl3_3/DMF achieve >80% yield for pyrazoline intermediates .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >90% purity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Compare datasets from studies using standardized protocols (e.g., identical cell lines, inoculum sizes). For example, discrepancies in antifungal activity (MIC 8 vs. 64 µg/mL) may arise from strain variability .
  • Structure-activity relationship (SAR) modeling : QSAR studies identify critical substituents. Methoxy groups enhance solubility but reduce logP, impacting bioavailability .
  • Comparative assays : Re-test compounds under controlled conditions. For instance, conflicting GPCR modulation data may reflect assay sensitivity differences (e.g., radioligand vs. cAMP assays) .

Q. What advanced techniques elucidate the compound’s mechanism of action in pharmacological targets?

  • Methodology :

  • Molecular docking : Simulate binding to targets (e.g., COX-2, CYP450) using AutoDock Vina. Pyrazol-5-amine derivatives show strong hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity (KD_D). Analogous compounds exhibit KD_D values of 10–100 nM for kinase targets .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models, critical for toxicity assessments .

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